An In-Depth Technical Guide to the Discovery and Development of Necrostatin-1
An In-Depth Technical Guide to the Discovery and Development of Necrostatin-1
A Note on Nomenclature: The compound widely recognized and studied in the field of necroptosis inhibition is Necrostatin-1 (Nec-1) . While the term "Necroptosis-IN-1" was used in the query, the vast body of scientific literature refers to Necrostatin-1. This guide will focus on Necrostatin-1, the pioneering inhibitor of this pathway.
Executive Summary
Necroptosis is a form of regulated, pro-inflammatory cell death orchestrated by a core signaling pathway involving Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and Mixed Lineage Kinase Domain-Like pseudokinase (MLKL). Its implication in a host of human pathologies, including ischemic injury, neurodegenerative diseases, and inflammatory conditions, has made it an attractive target for therapeutic intervention. Necrostatin-1 (Nec-1) was the first small molecule inhibitor of necroptosis to be discovered. It is a potent and selective allosteric inhibitor of RIPK1 kinase activity. This document provides a comprehensive technical overview of the discovery, development, mechanism of action, and experimental protocols associated with Nec-1, intended for researchers, scientists, and drug development professionals.
Discovery and Development
The discovery of Nec-1 was a landmark in the study of programmed cell death, providing a critical tool to dissect the necroptotic pathway and validating RIPK1 as a druggable target.
Initial Discovery: Phenotypic Screening
Necrostatin-1 was identified through a phenotypic high-throughput screen designed to find small molecules that could prevent a non-apoptotic form of cell death.[1][2]
-
Screening Model: The assay utilized human monocytic U937 cells induced to undergo necroptosis.
-
Induction Method: Necroptosis was triggered by treating the cells with Tumor Necrosis Factor-alpha (TNF-α) in the presence of a pan-caspase inhibitor, such as zVAD-fmk. The caspase inhibitor is crucial as it blocks the apoptotic pathway, shunting the death signal towards necroptosis.[1][2][3]
-
Compound Library: A library of 15,000 diverse small molecules was screened for their ability to protect the cells from this induced death.[1]
-
Hit Identification: Nec-1 emerged from this screen as a potent inhibitor of this necrotic phenotype.[1]
Target Identification and Validation
Following its discovery, a key objective was to identify the molecular target of Nec-1. Subsequent studies pinpointed RIPK1 as the direct cellular target.[4][5] This was confirmed through several lines of evidence:
-
In Vitro Kinase Assays: Nec-1 was shown to directly inhibit the autophosphorylation of recombinant RIPK1 in a dose-dependent manner.[4][6]
-
Cellular Target Engagement: In cellular assays, treatment with Nec-1 prevented the phosphorylation of RIPK1 at key residues like Ser166, which is a marker of its activation.[7]
-
Structure-Activity Relationship (SAR) Studies: The development of analogs helped confirm the target and refine the molecule.
Lead Optimization and Analog Development
The initial hit, Nec-1, had limitations, including metabolic instability and off-target effects. This prompted the development of analogs to improve its properties for research and potential therapeutic use.
-
Necrostatin-1s (Nec-1s): Also known as 7-Cl-O-Nec-1, this "stable" version was developed through SAR studies. It exhibits greater potency and significantly improved metabolic stability, making it more suitable for in vivo studies.[1][6][8] Crucially, Nec-1s does not inhibit indoleamine 2,3-dioxygenase (IDO), an off-target activity of the original Nec-1, thus making it a more specific RIPK1 inhibitor.[6][8]
-
Necrostatin-1i (Nec-1i): This "inactive" analog, which lacks a key methyl group, was designed as a negative control. While it is substantially less potent against RIPK1 in vitro, it can still exhibit inhibitory effects at higher concentrations in cellular and in vivo models, warranting careful interpretation of results.[6][8]
Mechanism of Action
Nec-1 is a specific, non-competitive inhibitor of the kinase activity of RIPK1.[9] Its mechanism involves:
-
Allosteric Binding: Nec-1 does not bind to the ATP-binding site of RIPK1 but rather to a specific allosteric, hydrophobic pocket within the kinase domain.[9][10]
-
Conformational Lock: This binding locks RIPK1 into an inactive "DLG-out" conformation.[10]
-
Inhibition of Autophosphorylation: By holding RIPK1 in this inactive state, Nec-1 prevents the kinase from autophosphorylating itself, a critical activation step required to initiate the necroptotic cascade.[4]
-
Necrosome Blockade: The inhibition of RIPK1 activation prevents the subsequent recruitment and phosphorylation of RIPK3, thereby blocking the formation of the functional necrosome complex (RIPK1-RIPK3-MLKL). This ultimately halts the downstream phosphorylation and oligomerization of MLKL, the executioner protein of necroptosis.
The signaling pathway is illustrated below.
Data Presentation: Quantitative Analysis
The following tables summarize the key quantitative data for Necrostatin-1 and its primary analog, Nec-1s.
Table 1: In Vitro Potency of Necrostatins
| Compound | Assay Type | Cell Line / Target | Potency (EC50 / IC50) | Reference(s) |
|---|---|---|---|---|
| Necrostatin-1 | Necroptosis Inhibition | FADD-deficient Jurkat cells | 490 nM (EC50) | [5] |
| Necroptosis Inhibition | 293T cells | 490 nM (EC50) | [11] | |
| RIPK1 Kinase Inhibition | Recombinant human RIPK1 | ~182 nM (IC50) | [6] | |
| Necrostatin-1s | Necroptosis Inhibition | Murine L929 cells | 50 nM (EC50) | [1] |
| RIPK1 Kinase Inhibition | Recombinant human RIPK1 | ~193 nM (IC50) | [6] | |
| Necrostatin-1i | Necroptosis Inhibition | Murine L929 cells | >10 µM (EC50) | [1] |
| | RIPK1 Kinase Inhibition | Recombinant human RIPK1 | >10 µM (IC50) |[8] |
Table 2: In Vivo Experimental Dosing of Necrostatins
| Compound | Animal Model | Disease Model | Dosing Regimen | Outcome | Reference(s) |
|---|---|---|---|---|---|
| Necrostatin-1 | Mouse | TNF-induced SIRS | 1.65 mg/kg, i.p. | Increased survival | [8] |
| Necrostatin-1 | Rat | Ischemic Stroke (MCAO) | 10 mg/kg, i.p. | Reduced infarct volume | [7][12] |
| Necrostatin-1s | Mouse | TNF-induced SIRS | 1.65 mg/kg, i.p. | Increased survival, more effective than Nec-1 |[8] |
Experimental Protocols
The following section details the methodologies for key experiments used in the characterization of necroptosis inhibitors like Nec-1.
Protocol 1: Induction of Necroptosis in Cell Culture
This protocol describes a standard method to induce necroptosis in a cell line like murine L929 fibroblasts or human HT-29 colon adenocarcinoma cells.
Materials:
-
Cell line of interest (e.g., L929, HT-29, Jurkat)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
Tumor Necrosis Factor-alpha (TNF-α), human or mouse as appropriate
-
Pan-caspase inhibitor (e.g., zVAD-fmk)
-
Necrostatin-1 (or analog)
-
DMSO (vehicle control)
-
96-well tissue culture plates
Procedure:
-
Seed cells in a 96-well plate at a density that will result in ~70-80% confluency at the time of the experiment. Incubate overnight (37°C, 5% CO2).
-
Prepare stock solutions of TNF-α, zVAD-fmk, and Nec-1 in sterile PBS or DMSO.
-
Pre-treatment: Aspirate the old media and add fresh media containing the desired concentrations of Nec-1 or vehicle (DMSO). A typical concentration range for Nec-1 is 10-60 µM.[3] Incubate for 1 hour.
-
Induction: To the pre-treated wells, add the necroptosis-inducing stimuli. Final concentrations are cell-type dependent but are typically:
-
Incubate for the desired time period (typically 6-24 hours).
-
Assess cell viability using a method described in Protocol 5.2.
Protocol 2: Cell Viability Assessment (MTS Assay)
This colorimetric assay measures the metabolic activity of cells, which correlates with the number of viable cells.
Materials:
-
Cells treated as in Protocol 5.1
-
CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) reagent, or similar
-
96-well plate reader (absorbance at 490 nm)
Procedure:
-
Following the incubation period in Protocol 5.1, add 20 µL of the MTS reagent directly to each 100 µL well of the 96-well plate.[14]
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance of each well at 490 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (media-only wells).
-
Calculate cell viability as a percentage relative to the vehicle-treated, non-stimulated control cells:
-
% Viability = (Abs_sample / Abs_control) * 100
-
-
Plot the % viability against the log of the inhibitor concentration to determine the EC50 value.
-
Protocol 3: Western Blot Analysis of Necroptosis Markers
This protocol is used to confirm target engagement and pathway inhibition by detecting the phosphorylation status of key necroptosis proteins.
Materials:
-
Cells treated in 6-well plates following a scaled-up version of Protocol 5.1
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membranes and transfer equipment
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-phospho-RIPK1 (Ser166)
-
Anti-phospho-MLKL (Ser358)
-
Anti-total RIPK1, Anti-total MLKL
-
Anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Harvest cells by scraping and lyse in ice-cold RIPA buffer.
-
Clarify lysates by centrifugation (14,000 x g, 15 min, 4°C).
-
Determine protein concentration of the supernatant using a BCA assay.
-
Normalize protein samples to equal concentrations with lysis buffer and Laemmli sample buffer. Boil for 5 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane 3x for 10 minutes each in TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3x for 10 minutes each in TBST.
-
Apply ECL substrate and visualize bands using a chemiluminescence imaging system. A reduction in the p-RIPK1 and p-MLKL signal in Nec-1 treated samples indicates pathway inhibition.[15]
Protocol 4: In Vitro RIPK1 Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of RIPK1.
Materials:
-
Recombinant human RIPK1 protein
-
Kinase assay buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MnCl2, 2 mM DTT)
-
ATP (cold)
-
³²P-γ-ATP (radioactive tracer)
-
Necrostatin-1 or test compound
-
SDS-PAGE equipment
-
Phosphorimager or autoradiography film
Procedure:
-
Set up the kinase reaction in a microcentrifuge tube. In a final volume of 30 µL, combine:
-
Recombinant RIPK1 (e.g., 0.2 µg)
-
Kinase assay buffer
-
Desired concentration of Nec-1 or DMSO vehicle, pre-incubated for 10 minutes.
-
-
Initiate the reaction by adding the ATP mixture (e.g., 10 µM cold ATP + 10 µCi ³²P-γ-ATP).[6]
-
Incubate the reaction for 30 minutes at 30°C.
-
Stop the reaction by adding Laemmli sample buffer and boiling for 5 minutes.
-
Resolve the samples by SDS-PAGE.
-
Dry the gel and expose it to a phosphor screen or autoradiography film.
-
Data Analysis: Quantify the band intensity corresponding to autophosphorylated RIPK1. A decrease in signal in the presence of Nec-1 indicates inhibition. Plot the signal intensity against inhibitor concentration to determine the IC50.[4]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Phenotypic high-throughput screening platform identifies novel chemotypes for necroptosis inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jitc.bmj.com [jitc.bmj.com]
- 4. Methodology of drug screening and target identification for new necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of potent necroptosis inhibitors targeting RIPK1 kinase activity for the treatment of inflammatory disorder and cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Necrostatin-1 Prevents Necroptosis in Brains after Ischemic Stroke via Inhibition of RIPK1-Mediated RIPK3/MLKL Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. invivogen.com [invivogen.com]
- 10. frontiersin.org [frontiersin.org]
- 11. selleckchem.com [selleckchem.com]
- 12. researchgate.net [researchgate.net]
- 13. RIP1-Dependent and Independent Effects of Necrostatin-1 in Necrosis and T Cell Activation | PLOS One [journals.plos.org]
- 14. Analyzing Necroptosis Using an RIPK1 Kinase Inactive Mouse Model of TNF Shock - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bioradiations.com [bioradiations.com]
